3-(4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid
Overview
Description
3-(4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid , also known by its IUPAC name 3-(4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl)propanoic acid , is a chemical compound with the molecular formula C₉H₁₁NO₄ . It falls within the class of pyridine derivatives and exhibits interesting biological properties. The compound’s structure includes a pyridine ring with a hydroxyl group and a methyl group attached, along with a propanoic acid side chain.
Molecular Structure Analysis
The molecular structure of 3-(4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid consists of the following components:
- A pyridine ring with a hydroxyl group (OH) at position 4 and a methyl group (CH₃) at position 6.
- A propanoic acid side chain attached to the pyridine ring.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including:
- Acid-Base Reactions : The hydroxyl group can act as a weak acid, donating a proton.
- Esterification : The carboxylic acid group can react with alcohols to form esters.
- Oxidation/Reduction : The pyridine ring may undergo oxidation or reduction processes.
Physical And Chemical Properties Analysis
- Molecular Weight : Approximately 197.19 g/mol.
- Appearance : Likely a white or off-white powder.
- Solubility : Soluble in water and common organic solvents.
- Melting Point : Not specified in available data.
- Boiling Point : Not specified in available data.
Safety And Hazards
- Hazard Statements : The compound is not associated with any specific hazards based on available information.
- Safety Precautions : Handle with standard laboratory precautions. Avoid inhalation, ingestion, and skin contact.
- MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS).
Future Directions
Researchers should explore the following aspects:
- Biological Activity : Investigate potential pharmacological effects.
- Synthetic Optimization : Develop efficient synthetic routes.
- Structural Modifications : Explore analogs for improved properties.
properties
IUPAC Name |
3-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-6-4-7(11)5-8(12)10(6)3-2-9(13)14/h4-5,11H,2-3H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTULSHJBUBOZOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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